molecular formula C12H14O B13088681 2-(3-Methylphenyl)cyclopentan-1-one

2-(3-Methylphenyl)cyclopentan-1-one

Cat. No.: B13088681
M. Wt: 174.24 g/mol
InChI Key: IKRZOMCGYVFIEC-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)cyclopentan-1-one is an organic compound with the molecular formula C12H14O It is a cyclopentanone derivative where a 3-methylphenyl group is attached to the second carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzene (m-xylene) with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as zeolites or supported metal catalysts can be employed to facilitate the reaction, and advanced separation techniques like distillation or crystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of 2-(3-methylphenyl)cyclopentanone carboxylic acid.

    Reduction: Formation of 2-(3-methylphenyl)cyclopentanol.

    Substitution: Formation of halogenated derivatives such as 2-(3-bromomethylphenyl)cyclopentan-1-one.

Scientific Research Applications

2-(3-Methylphenyl)cyclopentan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals, fragrances, and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A structurally related compound with a cyclopentenone ring instead of a cyclopentanone ring.

    3-Methylcyclopentanone: Similar structure but lacks the phenyl group.

    2-(4-Methylphenyl)cyclopentan-1-one: Similar structure with the methyl group on the para position of the phenyl ring.

Uniqueness

2-(3-Methylphenyl)cyclopentan-1-one is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-(3-methylphenyl)cyclopentan-1-one

InChI

InChI=1S/C12H14O/c1-9-4-2-5-10(8-9)11-6-3-7-12(11)13/h2,4-5,8,11H,3,6-7H2,1H3

InChI Key

IKRZOMCGYVFIEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CCCC2=O

Origin of Product

United States

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